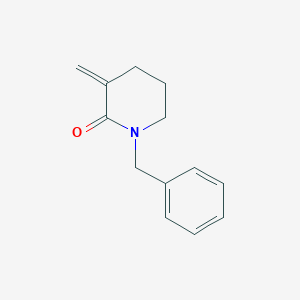![molecular formula C25H37O6- B14665400 3,4-Bis[(octyloxy)carbonyl]benzoate CAS No. 50788-80-2](/img/structure/B14665400.png)
3,4-Bis[(octyloxy)carbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis[(octyloxy)carbonyl]benzoate is an organic compound with the molecular formula C30H46O6 It is a derivative of benzoic acid, where two octyloxycarbonyl groups are attached to the benzene ring at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(octyloxy)carbonyl]benzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with octyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis[(octyloxy)carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the octyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzoates.
Aplicaciones Científicas De Investigación
3,4-Bis[(octyloxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-Bis[(octyloxy)carbonyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological pathways. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate
- Benzyl 3,4-bis(benzyloxy)benzoate
Uniqueness
3,4-Bis[(octyloxy)carbonyl]benzoate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
50788-80-2 |
|---|---|
Fórmula molecular |
C25H37O6- |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
3,4-bis(octoxycarbonyl)benzoate |
InChI |
InChI=1S/C25H38O6/c1-3-5-7-9-11-13-17-30-24(28)21-16-15-20(23(26)27)19-22(21)25(29)31-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3,(H,26,27)/p-1 |
Clave InChI |
HLEUOLXRNGDCIY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)[O-])C(=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)
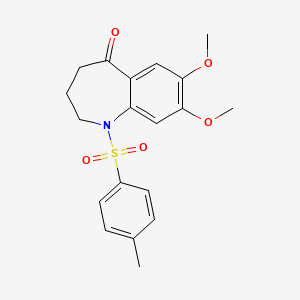

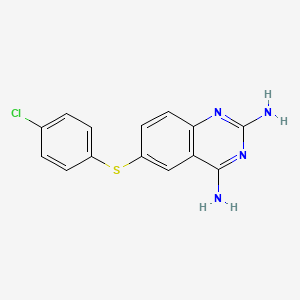
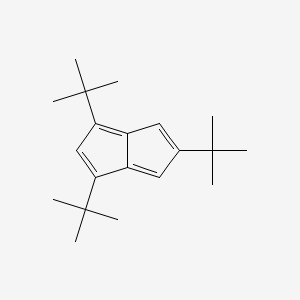
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)
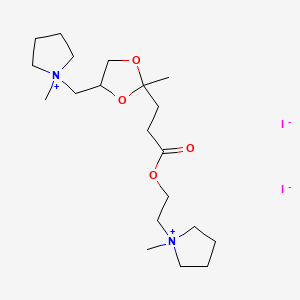
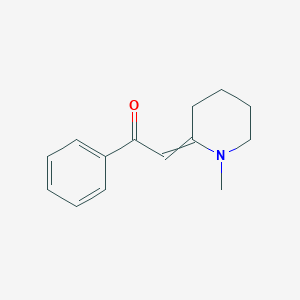
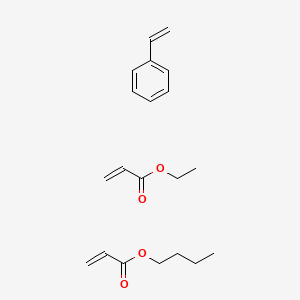
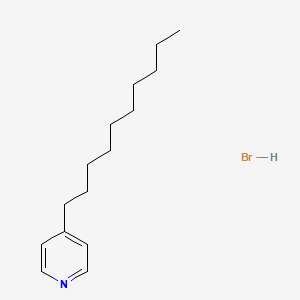
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
